1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene
Description
The compound 1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene features a polycyclic triazacyclopenta[cd]azulene core, substituted with a 4-chlorophenyl group at position 1 and a 2,4-dichlorophenoxymethyl moiety at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry. The presence of halogenated substituents (Cl, Br) and functional groups like phenoxymethyl or carboxamide is critical in modulating these properties .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl3N3O/c23-15-6-4-14(5-7-15)18-12-28-22-17(18)3-1-2-10-27(22)21(26-28)13-29-20-9-8-16(24)11-19(20)25/h4-9,11-12H,1-3,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFZDOMKHGKIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Cl)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies and findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps often include:
- Formation of the triazacyclopenta structure : Utilizing cyclization reactions to form the triazole ring.
- Introduction of chlorophenyl and dichlorophenoxy groups : Achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have shown significant inhibitory effects on glioblastoma cell lines. A related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, demonstrated promising results against glioma cells by inhibiting the AKT signaling pathway. This pathway is crucial in cancer progression and survival .
Key Findings :
- Inhibition of Glioma Growth : Compounds with similar structures exhibited low micromolar activity against AKT2/PKBβ, a kinase implicated in glioma malignancy .
- Selectivity for Cancer Cells : These compounds showed reduced cytotoxicity towards non-cancerous cells compared to their effects on glioblastoma cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Related studies have indicated that substituted triazoles exhibit significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be attributed to:
- Kinase Inhibition : Similar compounds have been shown to inhibit critical kinases involved in cell proliferation and survival.
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through activation of pro-apoptotic pathways has been observed.
Case Studies
- Study on Glioblastoma Cells :
- Antimicrobial Screening :
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Halogenation : Bromine (6ca, BH27415) increases molecular weight and may enhance lipophilicity compared to chlorine (6ba, target compound) .
- Phenoxymethyl vs. Phenyl: The target compound’s 2,4-dichlorophenoxymethyl group adds steric bulk and electron-withdrawing effects, which may influence receptor interactions .
Comparison Insights :
- Antibacterial analogs (6ba, 6ca) lack polar functional groups, favoring membrane penetration .
- The antiviral compound () incorporates a carboxamide group, suggesting possible protease or polymerase targeting .
- The target compound’s dichlorophenoxymethyl group may enhance bioactivity through increased lipophilicity and halogen bonding .
Physical and Chemical Properties
- Molecular Weight : Ranges from ~450–550 g/mol for analogs, influenced by halogenation and functional groups .
- Solubility : Halogens (Cl, Br) reduce aqueous solubility; carboxamides (BH27415) may improve solubility in polar solvents .
- Stability : Triazacyclopenta[cd]azulene cores are generally stable under synthetic conditions, but electron-withdrawing substituents (e.g., Cl) may enhance thermal stability .
Chemoinformatics and Similarity Analysis
- Tanimoto Coefficient : Used to quantify structural similarity. The target compound shares high similarity with 6ba and 6ca (common core and halogenated aryl groups) but lower similarity with carboxamide derivatives .
- Activity Cliffs: Minor substituent changes (e.g., Cl → Br in 6ba vs. 6ca) may lead to significant activity shifts, underscoring the importance of halogen positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
